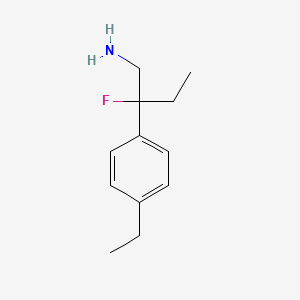

2-(4-Ethylphenyl)-2-fluorobutan-1-amine

CAS No.: 1566067-86-4

Cat. No.: VC3107543

Molecular Formula: C12H18FN

Molecular Weight: 195.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1566067-86-4 |

|---|---|

| Molecular Formula | C12H18FN |

| Molecular Weight | 195.28 g/mol |

| IUPAC Name | 2-(4-ethylphenyl)-2-fluorobutan-1-amine |

| Standard InChI | InChI=1S/C12H18FN/c1-3-10-5-7-11(8-6-10)12(13,4-2)9-14/h5-8H,3-4,9,14H2,1-2H3 |

| Standard InChI Key | XLSVHXLMCAODGS-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C(CC)(CN)F |

| Canonical SMILES | CCC1=CC=C(C=C1)C(CC)(CN)F |

Introduction

Chemical Structure and Properties

Structural Composition

2-(4-Ethylphenyl)-2-fluorobutan-1-amine features a 4-ethylphenyl group attached to a carbon that also contains a fluorine atom. This carbon forms part of a butane chain with an amine group at position 1. The presence of the fluorine atom creates a stereogenic center, potentially leading to different enantiomers with distinct biological properties.

Physical Properties

While specific experimental data for 2-(4-Ethylphenyl)-2-fluorobutan-1-amine is limited in the current literature, we can estimate certain physical properties based on structurally similar compounds. The related compound N-ethyl-4-(2-fluorophenyl)butan-1-amine has a molecular weight of 195.28 g/mol . By comparison, 2-(4-Ethylphenyl)-2-fluorobutan-1-amine would have a slightly different molecular weight due to its structural arrangement.

Table 1: Estimated Physical Properties of 2-(4-Ethylphenyl)-2-fluorobutan-1-amine

| Property | Estimated Value | Basis of Estimation |

|---|---|---|

| Molecular Formula | C₁₂H₁₈FN | Based on chemical structure |

| Molecular Weight | ~195-197 g/mol | Calculated from molecular formula |

| Physical State | Liquid at room temperature | Based on similar fluorinated amines |

| Solubility | Likely soluble in organic solvents, limited water solubility | Based on structural features |

Chemical Reactivity and Functional Group Analysis

Amine Functionality

The primary amine group in 2-(4-Ethylphenyl)-2-fluorobutan-1-amine likely exhibits typical amine reactivity, making it susceptible to various chemical transformations. Primary amines can undergo reactions such as acylation, reductive amination, and can serve as nucleophiles in various organic reactions.

Fluorine Substitution Effects

The fluorine atom at the 2-position creates distinctive electronic and steric effects. Fluorine's high electronegativity affects the electron distribution in the molecule, potentially influencing:

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modify pharmaceutical properties of compounds, as evidenced by numerous fluorinated compounds in clinical applications .

Synthetic Approaches

Challenges in Synthesis

The stereoselective synthesis of such fluorinated amines presents particular challenges, especially in controlling the stereochemistry at the fluorine-bearing carbon center. Methods similar to those used for other fluorinated pharmaceutical compounds might be applicable .

Comparison with Structurally Related Compounds

N-ethyl-4-(2-fluorophenyl)butan-1-amine

N-ethyl-4-(2-fluorophenyl)butan-1-amine, documented in PubChem, shares some structural similarities but differs in the position of the fluorine atom and the arrangement of the carbon chain . This compound has a molecular weight of 195.28 g/mol and possesses an InChI identifier of InChI=1S/C12H18FN/c1-2-14-10-6-5-8-11-7-3-4-9-12(11)13/h3-4,7,9,14H,2,5-6,8,10H2,1H3 .

Fluorinated Derivatives in Pharmaceutical Applications

Fluorine-containing compounds have gained significant attention in pharmaceutical research due to their unique properties. For example, various fluorinated derivatives have been investigated as:

-

Enzyme inhibitors, such as ATR kinase inhibitors described in patent literature

-

Antibacterial agents, as noted in compounds for treating bacterial infections

Table 2: Comparison of 2-(4-Ethylphenyl)-2-fluorobutan-1-amine with Related Compounds

Analytical Characterization Methods

Spectroscopic Identification

For proper characterization of 2-(4-Ethylphenyl)-2-fluorobutan-1-amine, several analytical techniques would typically be employed:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR)

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

-

Elemental Analysis

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable for assessing the purity and for separation of potential stereoisomers of the compound.

Theoretical Computational Analysis

Molecular Modeling Considerations

Computational chemistry approaches could provide insights into:

-

The preferred conformations of 2-(4-Ethylphenyl)-2-fluorobutan-1-amine

-

Electronic distribution and potential reactivity sites

-

Binding affinity predictions for various biological targets

Structure-Based Design Applications

The unique structural features of this fluorinated amine might make it suitable for structure-based drug design applications, particularly in contexts where fluorine interactions with protein targets are beneficial.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume